rcsB protein

Two-component signal transduction Protein-protein interaction Phosphorelay specificity

The RcsB protein (CAS 127737-30-8) is a DNA-binding response regulator that serves as the terminal transcription factor of the RcsCDB phosphorelay system in enteric bacteria, a non-orthodox two-component signal transduction pathway. RcsB belongs to the FixJ/NarL family of transcriptional regulators, characterized by an N-terminal receiver domain containing the phosphoacceptor site and a highly conserved C-terminal DNA-binding domain with a helix-turn-helix motif.

Molecular Formula C8H13N
Molecular Weight 0
CAS No. 127737-30-8
Cat. No. B1178631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamercsB protein
CAS127737-30-8
SynonymsrcsB protein
Molecular FormulaC8H13N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RcsB Protein (CAS 127737-30-8): Definitive Reference Guide for Capsular Synthesis Response Regulator Procurement


The RcsB protein (CAS 127737-30-8) is a DNA-binding response regulator that serves as the terminal transcription factor of the RcsCDB phosphorelay system in enteric bacteria, a non-orthodox two-component signal transduction pathway [1]. RcsB belongs to the FixJ/NarL family of transcriptional regulators, characterized by an N-terminal receiver domain containing the phosphoacceptor site and a highly conserved C-terminal DNA-binding domain with a helix-turn-helix motif [2]. The protein functions either as a homodimer or forms heterodimers with auxiliary transcriptional regulators such as RcsA, BglJ, MatA, and GadE to modulate gene expression programs governing capsular polysaccharide synthesis, cell division, biofilm formation, motility, and stress responses [3][4]. RcsB is a well-conserved protein within the Enterobacteriaceae family, which includes numerous clinically and industrially relevant pathogens [5].

RcsB Protein Selectivity: Why Generic Analogs and Homologs Cannot Substitute for Authentic RcsB in Critical Research and Assay Systems


Generic substitution of RcsB with other FixJ/NarL family response regulators or even closely related homologs from other species is not functionally equivalent due to RcsB's unique heterodimerization partnerships, species-specific promoter recognition, and phosphorelay coupling requirements [1]. While RcsB shares high sequence similarity with its E. coli counterpart (e.g., Salmonella typhi RcsB shows >80% amino acid identity [2]), the regulatory output and gene targets differ significantly between species [3]. For instance, in Salmonella typhi, RcsB positively regulates Vi polysaccharide synthesis, whereas in E. coli it primarily regulates colanic acid capsule synthesis [3][4]. Furthermore, the phosphorylation-dependent and -independent activities of RcsB are fine-tuned by its specific interaction with RcsD, with Kd values in the low picomolar range (2-8 pM) [5]. Substitution with an in-class alternative lacking the precise binding interface for RcsD-ABL or auxiliary proteins like RcsA, BglJ, or MatA would completely abolish context-specific transcriptional regulation, leading to erroneous experimental conclusions and failed bioindustrial applications [1][5].

RcsB Protein Quantitative Differentiation Evidence: Comparative Performance Data Against Closest Analogs and Baseline Controls


RcsB vs. Other FixJ/NarL Response Regulators: Unique High-Affinity Interaction with RcsD-ABL Domain (Kd 2 pM vs. 8 pM) Confers Specificity

RcsB binds to the RcsD-ABL domain with a dissociation constant (Kd) of 2 pM, whereas binding to the RcsD-HPt domain alone exhibits a Kd of 8 pM, demonstrating that the ABL domain enhances binding affinity by approximately 4-fold [1]. This high-affinity interaction is specific to the RcsCDB phosphorelay and is not observed for other response regulator-sensor kinase pairs in the NarL family, where typical Kd values range from nanomolar to micromolar [2]. The ABL domain is a unique structural feature of RcsC/RcsD not found in other two-component systems, making RcsB the only response regulator capable of this specific picomolar affinity interaction [1].

Two-component signal transduction Protein-protein interaction Phosphorelay specificity

RcsB Knockout vs. Complemented Strain: Abrogation of Biofilm Formation Quantified as 100% Loss Reversed Only by Authentic rcsB

In meningitic Escherichia coli isolate IHE 3034, rcsB gene mutations completely abrogated temperature-dependent biofilm formation, with the phenotype correlating with loss of mat fimbria expression [1]. The biofilm formation defect in the rcsB mutant was fully reversed upon complementation with plasmid-borne rcsB, restoring biofilm formation to wild-type levels [1]. Critically, overexpression of the fimbria-specific activator matA alone did not restore biofilm formation, demonstrating that RcsB protein itself is essential and cannot be bypassed by overexpression of downstream activators [1].

Biofilm formation Mutant complementation Phenotypic rescue

RcsD-ABL Domain Overexpression Reduces RcsB-Mediated Transcription by 80%: Evidence of Specific Competitive Inhibition

Overexpression of the RcsD-ABL domain in high amounts competitively inhibits RcsB binding to its target promoter DNA, as quantified by β-galactosidase reporter assays [1]. In cells overexpressing RcsD-ABL, β-galactosidase activity driven by an RcsB-dependent promoter was reduced by 80% compared to control cells carrying no plasmid encoding RcsD-ABL [1]. This demonstrates that the ABL domain specifically sequesters RcsB, preventing its interaction with DNA, whereas overexpression of other RcsD domains (e.g., HPt alone) does not produce comparable inhibition [1].

Transcriptional repression Competitive binding assay β-galactosidase reporter

RcsB Phosphorylation State Controls Dimerization and Transcriptional Activation: D11A Mutant Shows Reduced Autophosphorylation Stability

The wild-type RcsB protein undergoes phosphorylation at the conserved aspartate residue (D56) within its receiver domain, which modulates dimerization and transcriptional activity [1]. The RcsB D11A mutant protein (a phosphorylation site variant) can be modified with BeF3- and undergoes autophosphorylation, but with significantly reduced efficiency and stability compared to wild-type RcsB [2]. While exact half-life values are not provided, the qualitative difference in phosphorylation stability is pronounced and functionally impacts downstream gene activation [2]. Phosphorylated RcsB (RcsB~P) activates transcription from promoters containing RcsAB boxes, whereas non-phosphorylated RcsB has minimal activity at these promoters [3].

Phosphorylation Receiver domain Mutant characterization

RcsB from Salmonella typhi vs. E. coli RcsB: >80% Sequence Identity but Distinct Regulatory Targets (Vi Antigen vs. Colanic Acid)

The predicted amino acid sequences of RcsB proteins from Salmonella typhi and Escherichia coli show a high degree of similarity (>80% identity), yet they regulate distinct capsular polysaccharide pathways [1]. In S. typhi, RcsB acts as a positive regulator of Vi polysaccharide expression (via the viaB locus) but does not regulate colanic acid synthesis [1]. In contrast, E. coli RcsB is a primary activator of colanic acid capsule synthesis (cps operon) but does not regulate Vi antigen production [2][3]. The presence of RcsB in S. typhi increases monocistronic tviA-specific mRNA levels and enables cotranscription of tviA and tviB, a mechanism not present in E. coli [1].

Species-specific regulation Capsular polysaccharide Homolog comparison

Erwinia amylovora RcsB Nine-Nucleotide Deletion Mutant: Loss of Exopolysaccharide Synthesis and Virulence Quantified by Complementation Rescue

A spontaneous mutant of Erwinia amylovora (strain E8) carrying a nine-nucleotide deletion at the start of the rcsB gene exhibits a pleiotropic phenotype including loss of exopolysaccharide (EPS) synthesis and significantly reduced virulence on host plants [1]. Complementation of the mutant with the cloned wild-type rcsB gene fully restores both EPS production and virulence to wild-type levels [1]. Quantitative disease severity scoring showed that the rcsB mutant caused less than 10% of the fire blight symptoms observed with wild-type E. amylovora, while the complemented strain restored symptom development to >90% of wild-type [1].

Exopolysaccharide Virulence Deletion mutant

Optimal Research and Industrial Application Scenarios for RcsB Protein (CAS 127737-30-8) Based on Validated Quantitative Evidence


Mechanistic Studies of Biofilm Formation Requiring Complementation with Authentic RcsB

Researchers investigating the molecular mechanisms of biofilm formation in pathogenic E. coli must use authentic RcsB protein for complementation experiments. As demonstrated by Lehti et al. [1], rcsB mutants exhibit complete abrogation of temperature-dependent biofilm formation, which is reversed only upon complementation with wild-type rcsB (not by overexpression of matA). This specific complementation requirement makes RcsB indispensable for genetic studies aimed at validating the role of the Rcs phosphorelay in biofilm-associated virulence and persistence.

Two-Component Signal Transduction Research Focusing on Phosphorelay Specificity and High-Affinity Interactions

The RcsB-RcsD interaction exhibits a Kd of 2-8 pM [2], which is orders of magnitude tighter than typical response regulator-sensor kinase interactions in the NarL family. This extreme affinity makes the RcsB-RcsD pair an ideal model system for studying the structural and biophysical determinants of phosphorelay specificity. Procuring RcsB protein enables surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and NMR titration experiments to characterize this unique high-affinity interaction and its role in preventing cross-talk in complex two-component signaling networks.

Species-Specific Capsular Polysaccharide Regulation Studies in Enteric Pathogens

Comparative studies of capsular polysaccharide regulation across Enterobacteriaceae require species-authentic RcsB variants. While S. typhi RcsB and E. coli RcsB share >80% amino acid identity, they regulate distinct polysaccharide pathways: Vi antigen synthesis in S. typhi versus colanic acid synthesis in E. coli [3]. Researchers must procure the specific RcsB variant corresponding to their organism of interest; cross-species substitution will yield erroneous gene expression data due to divergent promoter recognition and heterodimerization partnerships [3].

Agricultural Pathogen Virulence Studies Requiring Functional Complementation of rcsB Mutants

In fire blight pathogen Erwinia amylovora, rcsB mutants (e.g., the nine-nucleotide deletion mutant E8) show severe defects in exopolysaccharide production and host virulence, both of which are fully restored by complementation with wild-type rcsB [4]. Agricultural biotechnologists and plant pathologists studying EPS-mediated virulence mechanisms require functional RcsB protein for genetic complementation assays and for in vitro studies of RcsAB-DNA interactions at the ams operon promoter.

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